Ciraparantag TFA Salt: A Technical Guide for Drug Development Professionals
Ciraparantag TFA Salt: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Physicochemical Properties, Mechanism of Action, and Clinical Profile of a Novel Anticoagulant Reversal Agent
Introduction
Ciraparantag, also known as PER977, is a novel, synthetic, small molecule in development as a broad-spectrum reversal agent for a variety of anticoagulants.[1][2] Its ability to reverse the effects of both traditional heparins and modern direct oral anticoagulants (DOACs) positions it as a potentially universal antidote in clinical situations requiring urgent restoration of hemostasis.[1][3] This technical guide provides a comprehensive overview of the trifluoroacetate (TFA) salt of Ciraparantag, focusing on its physicochemical properties, mechanism of action, and a summary of key experimental and clinical findings relevant to researchers and drug development professionals.
Physicochemical Properties of Ciraparantag TFA Salt
Ciraparantag TFA salt is a solid substance with a high degree of purity.[3] Its solubility in aqueous and organic media, along with other key properties, are summarized in the table below.
| Property | Value | Reference |
| Formal Name | (2S,2′S)-N,N′-(1,4-piperazinediyldi-3,1-propanediyl)bis[2-amino-5-[(aminoiminomethyl)amino]-pentanamide, trifluoroacetate salt | [3] |
| Synonym | PER977 | [3] |
| Molecular Formula | C22H48N12O2 • XCF3COOH | [3] |
| Molecular Weight (Free Base) | 512.7 g/mol | [3] |
| Purity | ≥95% | [3] |
| Physical Form | Solid | [3] |
| Solubility (Methanol) | ~10 mg/mL | [3] |
| Solubility (Water) | ~10 mg/mL | [3] |
| Storage | -20°C | [3] |
| Stability | ≥4 years | [3] |
Mechanism of Action
Ciraparantag functions as an anticoagulant reversal agent through a direct, non-covalent binding mechanism. It is a cationic molecule that forms charge-charge interactions and hydrogen bonds with a range of anticoagulant drugs.[1][4][5] This binding sequesters the anticoagulant, preventing it from interacting with its endogenous targets, such as Factor Xa (FXa) and thrombin (Factor IIa), thereby restoring the normal coagulation cascade.[1][6]
Dynamic light scattering (DLS) studies have demonstrated that Ciraparantag binds to unfractionated heparin (UFH), enoxaparin (a low-molecular-weight heparin), and DOACs, including the FXa inhibitors apixaban, rivaroxaban, and edoxaban, and the direct thrombin inhibitor dabigatran.[6][7] Notably, Ciraparantag does not bind to coagulation factors or other plasma proteins, suggesting a specific mechanism of action with a low potential for off-target effects.[6][8]
Caption: Mechanism of Ciraparantag Anticoagulant Reversal.
Pharmacokinetics and Metabolism
Following intravenous administration, Ciraparantag reaches maximum concentration within minutes and exhibits a short half-life of 12 to 19 minutes.[8][9] It is primarily metabolized in the serum by peptidases into two inactive metabolites.[8][9] Both the parent drug and its metabolites are almost entirely eliminated through urinary excretion.[8][9]
| Pharmacokinetic Parameter | Value | Reference |
| Time to Cmax | Within minutes | [8][9] |
| Half-life (t1/2) | 12-19 minutes | [8][9] |
| Metabolism | Serum peptidases | [8][9] |
| Elimination | Primarily renal | [8][9] |
Experimental Protocols
Dynamic Light Scattering (DLS) for Binding Assessment
A key experimental method used to characterize the binding of Ciraparantag to various anticoagulants is Dynamic Light Scattering (DLS). This technique measures the size of molecules in solution and can detect the formation of larger complexes when two molecules bind.
Methodology:
-
Solutions of Ciraparantag and the target anticoagulant (e.g., heparin, apixaban) are prepared in a suitable aqueous buffer at physiological pH.
-
DLS measurements are taken for the individual solutions to establish their baseline hydrodynamic radius.
-
The Ciraparantag and anticoagulant solutions are then mixed, and DLS measurements are repeated on the mixture.
-
An increase in the measured particle size in the mixed solution compared to the individual components indicates the formation of a Ciraparantag-anticoagulant complex.
This methodology was used to demonstrate the binding of Ciraparantag to heparins and DOACs and its lack of binding to various proteins, including coagulation factors.[7]
Caption: Experimental Workflow for DLS Binding Assay.
Whole Blood Clotting Time (WBCT) Assay
Due to Ciraparantag's cationic nature, which causes it to interact with anionic substances in standard coagulation assays (e.g., citrate in collection tubes, activators like kaolin), traditional plasma-based clotting tests such as prothrombin time (PT) and activated partial thromboplastin time (aPTT) are not suitable for measuring its reversal effect.[5][9] The whole blood clotting time (WBCT) is the primary pharmacodynamic assay used in clinical trials.
Methodology:
-
Whole blood is drawn into reagent-free collection tubes (e.g., glass tubes) to initiate contact activation of the coagulation cascade.
-
The tube is incubated at 37°C and periodically tilted to observe clot formation.
-
The time from blood collection to the formation of a solid clot is recorded as the WBCT.
-
In clinical trials, baseline WBCT is measured before anticoagulant administration. The anticoagulant is then administered, followed by Ciraparantag or placebo.
-
Serial WBCT measurements are taken post-dose to assess the extent and duration of anticoagulation reversal.[5]
Clinical Studies Summary
Phase 1 and 2 clinical trials have evaluated the safety and efficacy of Ciraparantag in healthy volunteers anticoagulated with enoxaparin, edoxaban, apixaban, and rivaroxaban.
| Study Phase | Anticoagulant | Key Findings | Reference |
| Phase 1/2 | Edoxaban | Single IV doses of Ciraparantag (100-300 mg) resulted in complete reversal of anticoagulation within 10 minutes, which was sustained for 24 hours. The drug was well-tolerated. | [10][11] |
| Phase 2 | Apixaban | Doses of 60 mg and 120 mg of Ciraparantag provided rapid and sustained reversal of anticoagulation. | [5] |
| Phase 2 | Rivaroxaban | A 180 mg dose of Ciraparantag resulted in a rapid and sustained reversal of anticoagulation. | [5] |
The most commonly reported adverse events in clinical trials were mild and transient, including flushing and a sensation of warmth.[5][10] Importantly, no procoagulant signals have been detected following Ciraparantag administration.[10][11]
Caption: Generalized Clinical Trial Workflow for Ciraparantag.
Conclusion
Ciraparantag TFA salt is a promising anticoagulant reversal agent with a well-defined mechanism of action and a favorable pharmacokinetic profile. Its broad-spectrum activity against both heparins and direct oral anticoagulants offers a significant advantage in emergency clinical settings. The available data on its physicochemical properties provide a solid foundation for formulation development. Further clinical investigation in patient populations is ongoing to fully establish its role in therapeutic practice. This technical guide provides core information to aid researchers and drug development professionals in their evaluation and potential application of this novel molecule. technical guide provides core information to aid researchers and drug development professionals in their evaluation and potential application of this novel molecule.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Educational resources - Medthority Connect [connect.medthority.com:443]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
